

Application Notes and Protocols for DSPE-PEG-Folate in Targeted mRNA Therapeutics

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Compound of Interest

Compound Name: DSPE-PEG-Folate

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These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (**DSPE-PEG-Folate**) in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA) therapeutics. The inclusion of a folate ligand on the surface of LNPs facilitates targeted delivery to cells and tissues overexpressing the folate receptor (FR), a common characteristic of many cancer types.^{[1][2][3]}

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly highlighted by the success of COVID-19 vaccines.^[4] However, the inherent instability of mRNA and the challenges associated with its targeted delivery to specific cells or tissues remain critical hurdles.^[4] Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake.^{[4][5]} Standard LNP formulations often exhibit accumulation in the liver. To enhance delivery to other tissues, such as tumors, active targeting strategies are employed.

DSPE-PEG-Folate is a functionalized lipid that can be incorporated into LNP formulations.^[2] The distearoylphosphatidylethanolamine (DSPE) portion anchors the molecule within the lipid bilayer of the nanoparticle, while the polyethylene glycol (PEG) linker provides a hydrophilic shield, prolonging circulation time.^{[5][6]} The terminal folate moiety acts as a targeting ligand, binding with high affinity to the folate receptor, which is frequently overexpressed on the

surface of various cancer cells.[1][2][3] This interaction triggers receptor-mediated endocytosis, enabling the targeted delivery of the encapsulated mRNA payload into the desired cells.[4][7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization and evaluation of **DSPE-PEG-Folate** formulated mRNA LNPs. The values presented are illustrative and may vary depending on the specific lipid composition, mRNA cargo, and experimental conditions.

Table 1: Physicochemical Properties of Folate-Targeted vs. Non-Targeted mRNA LNPs

Parameter	Non-Targeted LNPs	Folate-Targeted LNPs
Hydrodynamic Diameter (nm)	80 - 120	85 - 130
Polydispersity Index (PDI)	< 0.2	< 0.2
Zeta Potential (mV)	-5 to +5	-5 to +5
mRNA Encapsulation Efficiency (%)	> 90%	> 90%

Table 2: In Vitro Transfection Efficiency in Folate Receptor-Positive (FR+) and -Negative (FR-) Cells

Cell Line (FR Status)	LNP Formulation	Transfection Efficiency (e.g., % GFP-positive cells)
KB (FR+)	Non-Targeted LNP	20 - 30%
KB (FR+)	Folate-Targeted LNP	60 - 80%
A549 (FR-)	Non-Targeted LNP	15 - 25%
A549 (FR-)	Folate-Targeted LNP	20 - 30%

Table 3: In Vivo Biodistribution of mRNA LNPs 24 hours Post-Intravenous Injection in a Tumor-Bearing Mouse Model

Organ/Tissue	Non-Targeted LNP (% Injected Dose/gram tissue)	Folate-Targeted LNP (% Injected Dose/gram tissue)
Liver	50 - 60%	30 - 40%
Spleen	10 - 15%	5 - 10%
Tumor	2 - 5%	10 - 15%
Lungs	3 - 6%	3 - 6%
Kidneys	1 - 3%	1 - 3%

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, characterization, and evaluation of **DSPE-PEG-Folate** mRNA LNPs.

Protocol 1: Formulation of Folate-Targeted mRNA LNPs

This protocol describes the formulation of mRNA LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles.[\[8\]](#)[\[9\]](#)

Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol
- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) dissolved in ethanol
- Cholesterol dissolved in ethanol
- DSPE-PEG(2000) dissolved in ethanol (for non-targeted LNPs)
- DSPE-PEG(2000)-Folate dissolved in ethanol
- mRNA encoding a reporter protein (e.g., Luciferase or GFP) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Ethanol, molecular biology grade

- Nuclease-free water
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)
- Phosphate-buffered saline (PBS), sterile

Procedure:

- Prepare Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, DSPE-PEG, and **DSPE-PEG-Folate** in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).
- Prepare Lipid Mixtures:
 - For Folate-Targeted LNPs: In an RNase-free microcentrifuge tube, combine the ionizable lipid, DSPC, cholesterol, and **DSPE-PEG-Folate** at a desired molar ratio (e.g., 50:10:38.5:1.5). The amount of **DSPE-PEG-Folate** can be optimized, typically ranging from 0.5 to 5 mol%.
 - For Non-Targeted LNPs (Control): In a separate tube, prepare a similar lipid mixture but replace **DSPE-PEG-Folate** with DSPE-PEG at the same molar ratio.
- Prepare mRNA Solution: Dilute the mRNA stock solution in the low pH buffer to the desired concentration.
- Microfluidic Mixing:
 - Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
 - Set the flow rates on the microfluidic device, typically at a 3:1 aqueous to organic phase ratio.
 - Initiate the mixing process to allow for the self-assembly of LNPs.
- Dialysis:

- Transfer the freshly prepared LNP suspension into a dialysis cassette.
- Perform dialysis against sterile PBS at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and non-encapsulated mRNA.
- Sterilization and Storage:
 - Recover the dialyzed LNP solution.
 - Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.
 - Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Physicochemical Characterization of mRNA LNPs

This protocol outlines the standard methods for characterizing the physical properties of the formulated LNPs.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Formulated mRNA LNPs
- Deionized water
- PBS
- Dynamic Light Scattering (DLS) instrument
- Zeta potential analyzer
- Quant-iT RiboGreen RNA Assay Kit
- Triton X-100 solution (10% v/v)

Procedure:

- Size and Polydispersity Index (PDI) Measurement:

- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the hydrodynamic diameter and PDI using a DLS instrument.
- Zeta Potential Measurement:
 - Dilute a small aliquot of the LNP suspension in deionized water or a low salt buffer.
 - Measure the surface charge (zeta potential) using a zeta potential analyzer.
- mRNA Encapsulation Efficiency:
 - Prepare two sets of LNP samples.
 - To one set, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release the encapsulated mRNA.
 - Use the Quant-iT RiboGreen RNA Assay Kit to measure the fluorescence of both the lysed and unlysed LNP samples.
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA) – (Free RNA)] / (Total RNA) * 100

Protocol 3: In Vitro Transfection and Targeting Specificity

This protocol describes how to assess the transfection efficiency of the LNPs in cell culture and to confirm folate receptor-mediated uptake.[\[11\]](#)[\[12\]](#)

Materials:

- Folate receptor-positive (FR+) cell line (e.g., KB, MCF-7, HeLa)
- Folate receptor-negative (FR-) cell line (e.g., A549)
- Complete cell culture medium
- Folate-targeted and non-targeted mRNA LNPs (encoding a reporter like GFP or Luciferase)

- Free folic acid solution (1 mM)
- 96-well cell culture plates
- Flow cytometer (for GFP) or Luciferase assay system
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed the FR+ and FR- cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Transfection:
 - Dilute the mRNA LNPs to the desired concentration in complete cell culture medium.
 - Remove the old medium from the cells and add the LNP-containing medium.
 - Incubate the cells for 24-48 hours.
- Competitive Inhibition Assay:
 - For the competition assay, pre-incubate a set of FR+ cells with medium containing a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-targeted LNPs.[\[1\]](#)[\[13\]](#)
 - This will block the folate receptors and inhibit the uptake of the targeted LNPs.[\[1\]](#)
- Assessment of Transfection Efficiency:
 - For GFP mRNA:
 - Wash the cells with PBS and detach them using trypsin.
 - Analyze the percentage of GFP-positive cells using a flow cytometer.
 - For Luciferase mRNA:

- Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
- Measure the luminescence using a plate reader.

Protocol 4: In Vivo Biodistribution Studies

This protocol details a typical in vivo study to evaluate the biodistribution of the targeted LNPs in a tumor-bearing mouse model.[\[6\]](#)[\[14\]](#)

Materials:

- Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous FR+ tumors)
- Folate-targeted and non-targeted mRNA LNPs (encoding Luciferase)
- D-luciferin
- In vivo imaging system (IVIS)
- Anesthesia (e.g., isoflurane)
- Sterile syringes and needles

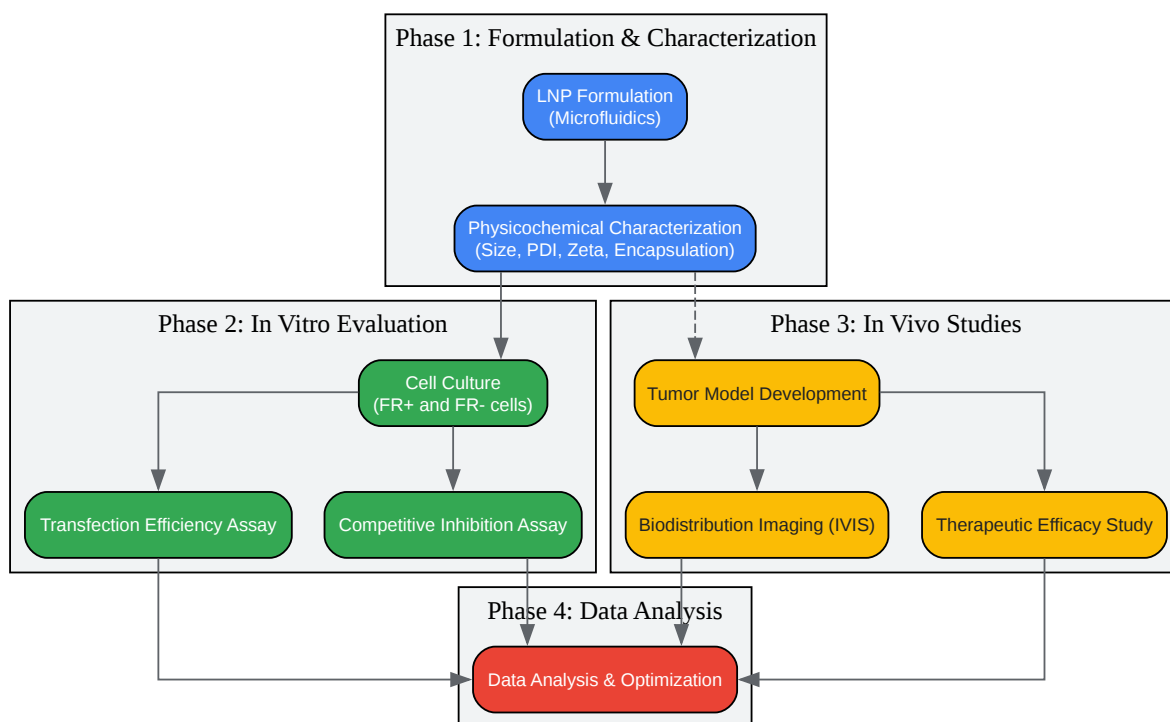
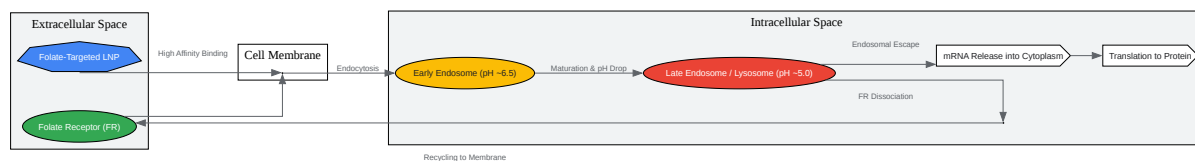
Procedure:

- Animal Model: Establish subcutaneous tumors by injecting FR+ cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size.
- LNP Administration:
 - Randomly divide the mice into groups (e.g., non-targeted LNP, folate-targeted LNP).
 - Administer the LNPs via intravenous (tail vein) injection at a specified mRNA dose (e.g., 0.5 mg/kg).
- Bioluminescence Imaging:
 - At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

- Inject D-luciferin intraperitoneally.
- After a few minutes, acquire bioluminescence images using an IVIS.
- Ex Vivo Organ Imaging:
 - After the final imaging time point, euthanize the mice.
 - Harvest the major organs (liver, spleen, lungs, kidneys, heart) and the tumor.
 - Arrange the organs in a petri dish and perform ex vivo bioluminescence imaging to quantify the signal in each organ.
- Data Analysis: Quantify the bioluminescent signal (photons/second) from the regions of interest (tumor and organs) to determine the biodistribution profile.

Visualizations

Folate Receptor-Mediated Endocytosis Pathway



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